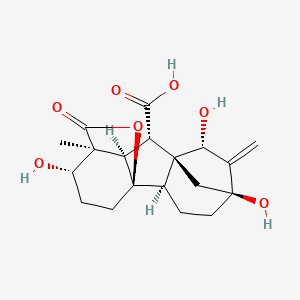
Gibberellin A72
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gibberellin A72 is a member of the gibberellin family, which are diterpenoid carboxylic acids known for their role as plant hormones. This compound, specifically, is a C19-gibberellin initially identified in Helianthus annuus (sunflower). It is structurally distinct from gibberellin A1 due to the presence of a β-hydroxyl group at the C-9 position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of gibberellin A72 involves multiple steps, starting from geranylgeranyl diphosphate (GGDP). The biosynthetic pathway in plants and fungi diverges after the formation of GA12-aldehyde, leading to the production of various gibberellins, including this compound . The synthetic route typically involves oxidation, hydroxylation, and lactonization reactions under controlled conditions.
Industrial Production Methods: Industrial production of gibberellins, including this compound, often employs microbial fermentation using fungi such as Gibberella fujikuroi. The fermentation process is optimized to enhance yield and reduce production costs. Submerged fermentation and solid-state fermentation are common methods used in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Gibberellin A72 undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups at specific positions.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which can have different biological activities .
Applications De Recherche Scientifique
Gibberellin A72 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the biosynthesis and metabolism of gibberellins.
Mécanisme D'action
Gibberellin A72 exerts its effects by interacting with specific receptors in plant cells, leading to the activation of signal transduction pathways. The primary molecular targets are DELLA proteins, which act as repressors of gibberellin signaling. Upon binding to this compound, DELLA proteins are degraded, allowing the activation of downstream genes involved in growth and development . The pathways involved include both calcium-dependent and calcium-independent signaling mechanisms .
Comparaison Avec Des Composés Similaires
Gibberellin A1: Lacks the β-hydroxyl group at the C-9 position.
Gibberellin A3 (Gibberellic Acid): Widely used in agriculture for its growth-promoting effects.
Gibberellin A4 and A7: Known for their role in promoting stem elongation and flowering.
Uniqueness: Gibberellin A72 is unique due to its specific hydroxylation pattern, which influences its biological activity and stability. This structural difference allows it to interact with different receptors and signaling pathways compared to other gibberellins .
Propriétés
Formule moléculaire |
C19H24O7 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
(1R,2R,5S,7S,8R,9S,10R,11S,12S)-5,7,12-trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C19H24O7/c1-8-13(21)18-7-17(8,25)5-3-9(18)19-6-4-10(20)16(2,15(24)26-19)12(19)11(18)14(22)23/h9-13,20-21,25H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11-,12-,13-,16-,17+,18-,19-/m1/s1 |
Clé InChI |
SISDKGXXRJQNSE-VKRREQRESA-N |
SMILES |
CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5O)O)C(=O)O)OC2=O)O |
SMILES isomérique |
C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)[C@H]5O)O)C(=O)O)OC2=O)O |
SMILES canonique |
CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5O)O)C(=O)O)OC2=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















